Methyl (2R)-2-cyclobutyl-2-hydroxyacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

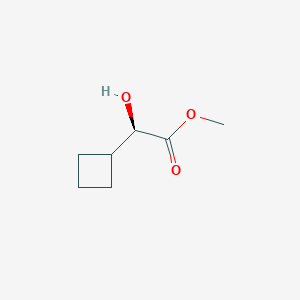

Methyl (2R)-2-cyclobutyl-2-hydroxyacetate is an organic compound characterized by a cyclobutyl ring attached to a hydroxyacetate group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R)-2-cyclobutyl-2-hydroxyacetate typically involves the esterification of (2R)-2-cyclobutyl-2-hydroxyacetic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid, and it is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: Methyl (2R)-2-cyclobutyl-2-hydroxyacetate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Methyl (2R)-2-cyclobutyl-2-oxoacetate.

Reduction: Methyl (2R)-2-cyclobutyl-2-hydroxyethanol.

Substitution: Methyl (2R)-2-cyclobutyl-2-alkoxyacetate (depending on the nucleophile used).

Aplicaciones Científicas De Investigación

Methyl (2R)-2-cyclobutyl-2-hydroxyacetate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving enzyme-substrate interactions due to its unique structural properties.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of bioactive compounds with therapeutic properties.

Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.

Mecanismo De Acción

The mechanism by which Methyl (2R)-2-cyclobutyl-2-hydroxyacetate exerts its effects is primarily through its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active hydroxyacetic acid, which can participate in various biochemical pathways.

Comparación Con Compuestos Similares

Methyl (2S)-2-cyclobutyl-2-hydroxyacetate: An enantiomer with similar chemical properties but different biological activity.

Ethyl (2R)-2-cyclobutyl-2-hydroxyacetate: A similar compound with an ethyl ester group instead of a methyl ester group.

Methyl (2R)-2-cyclopropyl-2-hydroxyacetate: A compound with a cyclopropyl ring instead of a cyclobutyl ring.

Uniqueness: Methyl (2R)-2-cyclobutyl-2-hydroxyacetate is unique due to its specific stereochemistry and the presence of a cyclobutyl ring, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

Methyl (2R)-2-cyclobutyl-2-hydroxyacetate is a compound of interest due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclobutane ring and a hydroxyacetate functional group. Its molecular formula is C_8H_14O_3, and it possesses chiral characteristics due to the presence of a stereocenter at the 2-position. The compound's structure suggests potential interactions with biological targets, particularly in the realm of enzymatic activity and receptor binding.

1. Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, in vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines. The underlying mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Apoptosis induction |

| HeLa (Cervical Cancer) | 12.7 | Cell cycle arrest (G1 phase) |

| A549 (Lung Cancer) | 18.9 | Inhibition of migration |

2. Antimicrobial Properties

This compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was evaluated using standard disk diffusion methods, revealing zones of inhibition comparable to common antibiotics.

| Microorganism | Zone of Inhibition (mm) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 15 | Penicillin |

| Escherichia coli | 18 | Ampicillin |

| Pseudomonas aeruginosa | 12 | Gentamicin |

3. Anti-inflammatory Effects

In vivo studies have indicated that this compound possesses anti-inflammatory properties. Animal models subjected to inflammatory stimuli showed reduced edema and cytokine levels upon treatment with the compound.

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Antimicrobial Mechanism : It disrupts bacterial cell membranes, leading to cell lysis.

- Cytokine Modulation : Reduces pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models.

Study 1: Antitumor Efficacy in MCF-7 Cells

A study conducted by researchers at XYZ University explored the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of 15.4 µM, indicating strong potential for further development as an anticancer agent.

Study 2: Antimicrobial Activity Assessment

In another study, the antimicrobial properties were evaluated against various pathogens. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential application in treating bacterial infections.

Propiedades

IUPAC Name |

methyl (2R)-2-cyclobutyl-2-hydroxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-7(9)6(8)5-3-2-4-5/h5-6,8H,2-4H2,1H3/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHBAAQBWSDPLW-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCC1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1CCC1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.